N-methylpiperazine-1-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-methylpiperazine-1-carboxamide involves complex multi-step reactions. For instance, the synthesis of N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with potential applications in imaging of IRAK4 enzyme for neuroinflammation studies, involves a nine-step process with overall yields of 13-14% (Wang et al., 2018). Another study presented the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, demonstrating the versatility of reactions involving N-methylpiperazine derivatives (Koroleva et al., 2011).
Molecular Structure Analysis
The molecular structure and conformational details of compounds related to this compound have been elucidated through various spectroscopic techniques, including FTIR, FT-Raman, and NMR. For example, the structural characteristics of N,N-diethyl-4-methylpiperazine-1-carboxamide were determined using DFT calculations, highlighting the molecule's stability and potential nonlinear optical behavior (Muthu & Elamurugu Porchelvi, 2013).
Chemical Reactions and Properties
This compound derivatives undergo various chemical reactions, contributing to their diverse pharmacological properties. For instance, derivatives have been synthesized as potent androgen receptor (AR) antagonists, demonstrating significant antiandrogenic activity, which could be beneficial in prostate cancer treatment (Kinoyama et al., 2005).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and stability, are crucial for their application in medicinal chemistry. The synthesis and characterization of 1-methylpiperazine-1,4-diium bis(nitrate) revealed insights into its crystal structure and thermal stability, indicating its potential use in various applications (Gatfaoui et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity, potential for substitution reactions, and formation of complexes with other molecules, are essential for developing novel compounds with targeted pharmacological activities. Studies on the synthesis and conformational analysis of amides derived from N-methylpiperazine highlight the compound's versatility and potential for generating novel derivatives with specific properties (Iriepa et al., 2006).
Scientific Research Applications
Neuroinflammation Imaging : A study synthesized a compound containing N-methylpiperazine for use as a PET imaging agent to study neuroinflammation. This could be valuable for understanding and treating neurological disorders like Alzheimer's and Parkinson's disease (Wang et al., 2018).
Synthesis of Novel Compounds : New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, indicating its role in creating new chemical entities, possibly for pharmaceutical applications (Koroleva et al., 2011).
Biomedical Applications : Poly(amido-amine)s carrying N-methylpiperazine units were prepared, showing potential for use as endosomolytic polymers in biomedical applications, such as drug delivery (Ferruti et al., 2000).
Microglia Imaging : N-methylpiperazine derivatives were used to develop a PET radiotracer for imaging microglia in the brain, which is crucial for studying neuroinflammation and various neuropsychiatric disorders (Horti et al., 2019).
Cancer Treatment : N-arylpiperazine-1-carboxamide derivatives were synthesized and evaluated for their potential as nonsteroidal androgen receptor antagonists, indicating potential use in treating prostate cancer (Kinoyama et al., 2005).
Synthesis of Thiophene Derivatives : The synthesis of new thiophene-2-carboxaldehyde derivatives, including N-methylpiperazine, showed potential antibacterial, antifungal, and anticancer activity (Shareef et al., 2016).
Anti-HIV Agents : N-methylpiperazine was used in the synthesis of unsymmetrical bis-ureas with potential anti-HIV activity, demonstrating its utility in developing antiviral drugs (El‐Faham et al., 2008).
Pharmacological Characterization : The compound vestipitant, which includes an N-methylpiperazine moiety, was characterized for its potent and selective NK1 receptor antagonist properties, indicating its potential use in treating conditions like depression (Di Fabio et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a building block used in organic synthesis , and it’s used in the manufacture of various pharmaceutical drugs . .
Biochemical Pathways
Given its use in the synthesis of various pharmaceutical drugs , it can be inferred that it may influence a range of biochemical pathways.
properties
IUPAC Name |
N-methylpiperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c1-7-6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYONZVIPMACEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470370 | |
Record name | N-methylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163361-25-9 | |
Record name | N-methylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpiperazine-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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